1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
Description
1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is a bicyclic organic compound featuring a partially saturated benzopyran core with a carbaldehyde (-CHO) functional group at the 6-position and two methyl substituents at the 1-position. Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound’s dihydro configuration (3,4-dihydro) reduces ring strain compared to fully unsaturated analogs, while the electron-withdrawing aldehyde group enhances reactivity toward nucleophilic additions or condensations .
Properties
CAS No. |
2758004-20-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
SDZNFVTWTUULDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C=C(C=C2)C=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route via Friedel–Crafts Alkylation and Cyclocondensation
The foundational approach to synthesizing 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde involves Friedel–Crafts alkylation followed by cyclocondensation. As detailed in VulcanChem’s technical documentation , this method proceeds through the following steps:
-
Alkylation of Resorcinol Derivatives :
Resorcinol or its methyl ether is alkylated with 3-chloro-2-methylpropene in the presence of Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) to form 1,1-dimethylallyl-substituted intermediates. -
Cyclization :
The alkylated product undergoes acid-catalyzed cyclization (H₂SO₄ or polyphosphoric acid) to yield the 3,4-dihydro-2-benzopyran skeleton. -
Oxidation of Methyl Groups :
Selective oxidation of a methyl substituent at position 6 using CrO₃ or KMnO₄ under acidic conditions generates the aldehyde functionality.
Key Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | AlCl₃, 3-chloro-2-methylpropene | 0–5°C | 65–70% |
| Cyclization | H₂SO₄ (conc.) | 80–90°C | 75–80% |
| Oxidation | CrO₃, H₂SO₄ | 20–25°C | 50–55% |
This route achieves an overall yield of 24–31%, with the oxidation step being the major bottleneck due to overoxidation risks .
Mitsunobu Reaction-Based Synthesis
Patent US7456205 describes an alternative pathway utilizing Mitsunobu reactions to construct the benzopyran core. The methodology involves:
-
Coupling of 7-Hydroxycoumarin Derivatives :
7-Hydroxy-3-coumarin carboxylic acid methyl ester is reacted with 2-methylaminoethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form an ether intermediate. -
Hydrogenolysis and Cyclization :
Catalytic hydrogenation (Pd/C, H₂) reduces double bonds and facilitates cyclization to yield the dihydrobenzopyran structure. -
Aldehyde Introduction :
The aldehyde group is introduced via Vilsmeier–Haack formylation (POCl₃, DMF) at position 6.
Optimization Insights :
-
Using t-butoxycarbonyl (Boc) protection for the amine group in Step 1 improves coupling efficiency (yield: 82% vs. 68% without Boc) .
-
Hydrogenolysis at 50 psi H₂ pressure minimizes side reactions, enhancing cyclization yield to 89% .
Catalytic Hydrogenation of Tetralone Derivatives
A less conventional route involves the hydrogenation of 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CID 3601038) , followed by oxidative cleavage. Although this compound is structurally distinct, its synthesis provides insights into analogous strategies for dihydrobenzopyrans:
-
Ketone Reduction :
LiAlH₄ reduces the ketone to a secondary alcohol. -
Oxidative Cleavage :
Ozonolysis or Swern oxidation converts the alcohol to the aldehyde.
Challenges :
-
Regioselectivity issues arise during ozonolysis, leading to mixtures of aldehydes (yield: 40–45%) .
-
Swern oxidation offers better control but requires strict anhydrous conditions .
Direct Formylation via Duff Reaction
The Duff reaction (hexamethylenetetramine, trifluoroacetic acid) enables direct formylation of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran. This one-step method is efficient but limited by substrate accessibility:
Procedure :
-
The benzopyran derivative is refluxed with hexamethylenetetramine in TFA for 6 hours.
-
Hydrolysis with HCl yields the aldehyde.
Performance :
Industrial-Scale Synthesis from Atovaquone Intermediates
Patent US20130267717A1 discloses a scalable process leveraging 1H-2-benzopyran-1,4(3H)-dione as a precursor:
-
Condensation with Isobutylamine :
The dione reacts with isobutylamine in acetic acid to form an imine intermediate. -
Oxidative Demethylation :
H₂O₂ in acidic media cleaves the imine, releasing the aldehyde.
Advantages :
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 6 is highly reactive and participates in nucleophilic additions, oxidations, and reductions:
-
Oxidation :
The aldehyde can be oxidized to a carboxylic acid under acidic or basic conditions. For example, using potassium permanganate (KMnO₄) in aqueous H₂SO₄ would yield 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, forming 6-(hydroxymethyl)-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran . -
Nucleophilic Addition :
Reacts with amines (e.g., hydroxylamine) to form hydrazones or imines, as seen in analogous systems .
Benzopyran Ring Reactivity
The dihydro-1H-2-benzopyran core may undergo electrophilic substitution or ring-opening reactions:
-
Electrophilic Aromatic Substitution :
The electron-rich aromatic ring facilitates halogenation (e.g., bromination at the para position relative to the aldehyde) using Br₂/FeBr₃ . -
Ring-Opening :
Acidic conditions (e.g., ZnCl₂ or AlCl₃) could cleave the ether linkage, yielding a diol derivative .
Functionalization of the Dihydro Moiety
The 3,4-dihydro group allows for hydrogenation or dehydrogenation:
-
Dehydrogenation :
Catalytic dehydrogenation (e.g., Pd/C at elevated temperatures) would aromatize the dihydro ring, forming a fully conjugated benzopyran system . -
Hydrogenation :
Further hydrogenation under high pressure could fully saturate the ring, producing a decalin-like structure .
Derivatization Pathways
The aldehyde group serves as a handle for synthesizing diverse derivatives:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Schiff Base Formation | Primary amines (e.g., aniline) | 6-((Arylimino)methyl)-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran |
| Wittig Reaction | Phosphorus ylides | Alkenyl-substituted derivatives (e.g., 6-styryl-1,1-dimethyl-2-benzopyran) |
| Grignard Addition | RMgX (R = alkyl/aryl) | Secondary alcohols (e.g., 6-(R-CHOH)-1,1-dimethyl-2-benzopyran) |
Steric and Electronic Effects
The 1,1-dimethyl groups impose steric hindrance, potentially slowing reactions at the adjacent positions. Computational studies (e.g., predicted collision cross-sections in PubChem Lite ) suggest restricted rotational freedom, which may influence regioselectivity in substitution reactions.
Key Insights from Literature
-
The aldehyde’s reactivity aligns with coumarin-derived aldehydes, which undergo similar oxidation and nucleophilic addition pathways .
-
Acid-catalyzed ring modifications (e.g., ZnCl₂-mediated processes) are viable based on benzopyran synthesis methods .
-
Steric effects from the dimethyl groups may necessitate harsher conditions for certain reactions compared to unsubstituted analogs .
Scientific Research Applications
Chemical Properties and Structure
1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde features a unique benzopyran structure characterized by a fused benzene and pyran ring. The molecular formula is , with notable functional groups including an aldehyde at the 6-position and two methyl groups at the 1-position. This arrangement contributes to its distinct chemical properties and biological activities .
Biological Activities
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit antioxidant and anti-inflammatory effects. Studies have shown that this compound can modulate enzyme activity and influence cellular signaling pathways, which are crucial for its potential therapeutic applications .
Mechanism of Action
The compound's mechanism may involve interactions with specific enzymes or receptors, leading to alterations in gene expression and cellular signaling. This property is vital for understanding its role in treating diseases associated with oxidative stress and inflammation .
Synthetic Applications
Building Block in Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can enhance biological activity or tailor it for specific applications .
Synthesis Methods
The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Methods may include the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base . Industrial production can utilize optimized reaction conditions to maximize yield and purity while adhering to green chemistry principles .
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzopyran/Dihydropyran Derivatives
*Calculated based on the molecular formula C₁₂H₁₄O₂.
Key Findings and Insights
Reactivity Differences: The target compound’s carbaldehyde group enables condensation reactions (e.g., Knoevenagel or Aldol), as seen in the synthesis of dihydropyran derivatives using aromatic aldehydes and malononitrile under reflux conditions . In contrast, the carboxylic acid analog (C₁₂H₁₄O₃) exhibits lower electrophilicity, favoring salt formation or esterification .
Substituent Effects :
- Electron-donating groups (e.g., 1,1-dimethyl) increase the stability of the dihydrobenzopyran core, while electron-withdrawing groups (e.g., 2-oxo in ’s compound) enhance conjugation and UV activity .
Saturation and Solubility :
- Tetrahydro derivatives (e.g., 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde) exhibit higher solubility in polar solvents due to reduced aromaticity and increased flexibility .
Synthetic Utility :
- The target compound’s aldehyde group is pivotal in constructing complex heterocycles, whereas the methoxy- and hydroxy-substituted analog () may serve as a fluorescent probe due to its extended π-system .
Biological Activity
1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is a heterocyclic organic compound notable for its unique benzopyran structure, which consists of a fused benzene and pyran ring. The compound has gained attention for its potential biological activities, particularly as an antioxidant and anti-inflammatory agent. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and detailed research findings.
Structural Information
- Molecular Formula: C12H14O2
- SMILES: CC1(C2=C(CCO1)C=C(C=C2)C=O)C
- InChIKey: SDZNFVTWTUULDV-UHFFFAOYSA-N
Antioxidant Properties
Research indicates that compounds with a similar benzopyran structure often exhibit significant antioxidant activity. This compound interacts with free radicals, potentially reducing oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions suggest potential therapeutic applications in treating inflammatory diseases.
The biological effects of this compound may involve:
- Enzyme Modulation: Binding to specific enzymes and altering their activity.
- Receptor Interaction: Influencing receptor-mediated signaling pathways.
- Gene Expression: Modulating the expression of genes involved in inflammation and oxidative stress responses.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the uniqueness of this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid | Structure | Contains a carboxylic acid group; used as an intermediate in drug synthesis. |
| 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one | Structure | Known for antioxidant properties; hydroxyl and methyl groups enhance reactivity. |
| 3-Methylisocoumarin | Structure | Exhibits antimicrobial activity; lacks aldehyde functionality but shares core structure. |
The unique arrangement of functional groups in this compound distinguishes it from these similar compounds, potentially offering advantages in pharmaceutical applications.
Study on Antioxidant Activity
A study conducted by researchers demonstrated that this compound exhibited significant scavenging activity against DPPH radicals. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of standard antioxidants such as ascorbic acid.
Anti-inflammatory Research
Another study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked reduction in nitric oxide (NO) production and pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde?
Methodological Answer: The compound can be synthesized via formylation of the parent benzopyran system. A plausible route involves:
Core structure formation : Cyclization of substituted phenols with carbonyl compounds under acidic conditions (e.g., using HCl or H2SO4) to form the dihydrobenzopyran scaffold .
Aldehyde introduction : Direct oxidation of a 6-methyl substituent using MnO2 or SeO2, or via Vilsmeier-Haack formylation (POCl3/DMF) at the 6-position for regioselectivity .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
Advanced Synthesis
Q. Q2. How can regioselective functionalization of the benzopyran scaffold be achieved for derivatives like the 6-carbaldehyde?
Methodological Answer: Use directed ortho-metalation (DoM) :
Install a directing group (e.g., methoxy) at the 5-position.
Treat with LDA (lithium diisopropylamide) to generate a lithiated intermediate at the 6-position.
Quench with DMF to introduce the aldehyde group .
Key Consideration : Monitor steric effects from the 1,1-dimethyl groups, which may hinder metalation. Optimize reaction temperature (−78°C to 0°C) to suppress side reactions .
Analytical Challenges
Q. Q3. What analytical techniques resolve ambiguities in distinguishing the aldehyde group from ketones or esters in related benzopyrans?
Methodological Answer:
- IR Spectroscopy : Aldehyde C=O stretch appears at ~1720 cm⁻¹ (sharper than esters) .
- ¹H NMR : Aldehyde proton as a singlet (no coupling) near δ 10 ppm, absent in ketones.
- Derivatization : Confirm via Schiff base formation (react with aniline; observe imine peak at δ 8.3 ppm) .
Stability & Storage
Q. Q4. What are the optimal storage conditions to prevent degradation of this aldehyde?
Methodological Answer:
- Basic : Store at −20°C under inert gas (argon) in amber vials to avoid oxidation and light-induced degradation .
- Advanced : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., carboxylic acid via oxidation) .
Mechanistic Studies
Q. Q5. How does the aldehyde group influence reactivity in nucleophilic addition reactions?
Methodological Answer:
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates with hydrazines or hydroxylamines. The electron-withdrawing aldehyde enhances electrophilicity, accelerating nucleophilic attack .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactive sites .
Data Contradictions
Q. Q6. How should researchers address discrepancies in reported bioactivity data for benzopyran aldehydes?
Methodological Answer:
Purity Verification : Re-analyze compounds via LC-MS to rule out impurities (>98% purity required) .
Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH 7.4, 37°C) .
Structural Analogues : Test derivatives (e.g., 6-carboxylic acid vs. aldehyde) to isolate the aldehyde’s role in activity .
Applications in Drug Discovery
Q. Q7. What strategies leverage the aldehyde group for designing bioactive molecules?
Methodological Answer:
- Schiff Base Formation : React with amines to create imine-linked prodrugs (e.g., antimicrobial agents) .
- SAR Studies : Modify the aldehyde to amides or alcohols and compare pharmacokinetic profiles (logP, solubility) .
Safety & Handling
Q. Q8. What safety protocols are critical when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
